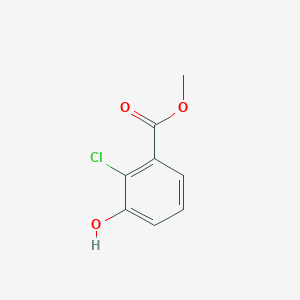

Methyl 2-chloro-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREOJHHAAXRYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738305 | |

| Record name | Methyl 2-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125632-11-2 | |

| Record name | Methyl 2-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-chloro-3-hydroxybenzoate

An In-depth Technical Guide on the

Abstract

Methyl 2-chloro-3-hydroxybenzoate is a valuable substituted aromatic compound serving as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of a reliable and experimentally validated methodology for its synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed step-by-step protocols, and explain the causality behind critical experimental parameters. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings is a cornerstone of modern organic chemistry, particularly in the development of bioactive molecules. The target molecule, this compound, features a specific substitution pattern—a hydroxyl, a chloro, and a methyl ester group—that requires a carefully planned synthetic strategy to ensure regiochemical control and high yield. While various chloro-hydroxybenzoic acid derivatives are utilized in agrochemicals like herbicides and fungicides[1], the precise application of this specific ester is often as a building block in more complex molecular architectures[2].

This guide focuses on the most direct and scalable synthetic approach, which involves two primary transformations:

-

Regioselective Chlorination: The introduction of a chlorine atom onto the 3-hydroxybenzoic acid backbone.

-

Esterification: The conversion of the resulting carboxylic acid to its corresponding methyl ester.

The primary challenge lies in the chlorination step. The starting material, 3-hydroxybenzoic acid, possesses two directing groups: a hydroxyl group (-OH), which is an activating ortho, para-director, and a carboxylic acid group (-COOH), which is a deactivating meta-director. The successful synthesis hinges on directing the electrophilic chlorination to the C-2 position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthesis into manageable steps, starting from commercially available precursors.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway: Direct Chlorination and Fischer Esterification

This pathway represents the most straightforward and well-documented method for preparing the target compound. It leverages a low-temperature electrophilic aromatic substitution followed by a classic acid-catalyzed esterification.

Step 1: Synthesis of 2-chloro-3-hydroxybenzoic acid

The key to this step is achieving high regioselectivity for the C-2 position. The hydroxyl group's strong activating and ortho-directing influence is the dominant factor. Performing the reaction at a very low temperature (-60 °C) is crucial to minimize the formation of other chlorinated isomers[3].

Caption: Experimental workflow for the synthesis of 2-chloro-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 2-chloro-3-hydroxybenzoic acid [3]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.

-

Cooling: Place the flask in a dry ice/acetone bath and cool the solution to below -60 °C while purging the system with dry nitrogen gas.

-

Chlorination: Slowly bubble chlorine gas (approx. 10.3 g, 147 mmol) through the cold, stirred solution. Maintain the temperature below -60 °C throughout the addition. The reaction is typically complete within 30 minutes.

-

Quenching and Work-up: Once the reaction is complete (monitored by TLC), stop the chlorine flow and flush the system thoroughly with nitrogen to remove any excess chlorine gas.

-

Isolation: Allow the reaction mixture to warm to room temperature. Dilute the mixture with 100 mL of water to precipitate the product.

-

Purification: Collect the crude solid by filtration. Purify the solid by first recrystallizing from 50 mL of hot water, followed by a second recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.

Causality Behind Experimental Choices:

-

Solvent: Methanol is used as it readily dissolves the starting material at low temperatures.

-

Low Temperature (-60 °C): This is the most critical parameter. Electrophilic chlorination is highly exothermic. Low temperatures slow the reaction rate and significantly enhance the regioselectivity, favoring substitution at the sterically accessible and electronically activated C-2 position while minimizing side reactions.

-

Nitrogen Atmosphere: A nitrogen flush before and after the reaction prevents unwanted side reactions with atmospheric moisture and oxygen and safely removes the toxic excess chlorine gas.

Step 2: Fischer Esterification to this compound

Fischer esterification is a classic, acid-catalyzed equilibrium process. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water produced during the reaction.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10 g (57.3 mmol) of 2-chloro-3-hydroxybenzoic acid in 150 mL of methanol.

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: According to Le Châtelier's principle, using methanol as the solvent shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.

-

Sulfuric Acid: Acts as a strong acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Data Summary for the Synthetic Pathway

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Typical Yield |

| 1 | 3-hydroxybenzoic acid | Chlorine (Cl₂) | Methanol | -60 °C, N₂ atm | 2-chloro-3-hydroxybenzoic acid | 70-80% |

| 2 | 2-chloro-3-hydroxybenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (65-70 °C) | This compound | >90% |

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compounds.

Purification Techniques

-

Recrystallization: Highly effective for purifying the solid intermediate, 2-chloro-3-hydroxybenzoic acid. The choice of solvent system (water, then benzene/acetone) is critical for isolating the desired compound from any unreacted starting material or isomeric byproducts[3].

-

Column Chromatography: The standard method for purifying the final ester product, which is often an oil or low-melting solid. A solvent system of ethyl acetate and hexane is typically effective.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic methods.

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Phenolic -OH | Broad singlet, ~5-6 ppm (can exchange with D₂O) |

| Aromatic C-H | 3H, multiplet/doublet of doublets, ~6.9-7.5 ppm | |

| Ester -OCH₃ | Singlet, ~3.9 ppm | |

| ¹³C NMR | Ester Carbonyl C=O | ~165-170 ppm |

| Aromatic Carbons | ~115-155 ppm | |

| Ester -OCH₃ | ~52 ppm | |

| IR (Infrared) | Phenolic O-H | Broad peak, 3200-3500 cm⁻¹ |

| Ester C=O | Strong, sharp peak, ~1700-1730 cm⁻¹[6] | |

| C-O Stretch | ~1200-1300 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ | |

| Mass Spec (MS) | Molecular Ion [M]⁺ | m/z corresponding to C₈H₇ClO₃ (186.59 g/mol )[7], showing characteristic M and M+2 isotope pattern for chlorine. |

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Chlorine Gas (Cl₂): Extremely toxic and corrosive. Handle only in a fume hood. Have a quench solution (e.g., sodium thiosulfate) readily available in case of accidental release.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly and carefully to methanol, as the dilution is exothermic.

-

Organic Solvents: Methanol, benzene, and ethyl acetate are flammable and toxic. Avoid inhalation and skin contact. Benzene is a known carcinogen and should be handled with extreme caution.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a low-temperature regioselective chlorination of 3-hydroxybenzoic acid, followed by a standard Fischer esterification. The critical parameter for success is the stringent control of temperature during the chlorination step to ensure the desired C-2 substitution. The protocols and rationale provided in this guide offer a robust framework for the successful laboratory-scale production of this valuable chemical intermediate, grounded in established and trustworthy chemical principles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. iajpr.com [iajpr.com]

- 5. youtube.com [youtube.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound - CAS:1125632-11-2 - Sunway Pharm Ltd [3wpharm.com]

Methyl 2-chloro-3-hydroxybenzoate: A Technical Guide for Chemical Researchers

Foreword

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of functionalized aromatic building blocks is paramount. Methyl 2-chloro-3-hydroxybenzoate, a halogenated phenolic ester, represents a key intermediate with significant potential for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While publicly available experimental data on this specific isomer is limited, this document synthesizes established chemical principles and related literature to offer a robust working knowledge of the compound.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and a chlorine atom on the benzene ring.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source |

| CAS Number | 1125632-11-2 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid (reported by suppliers) | [5] |

Synthesis and Mechanistic Insights

A definitive, published protocol for the synthesis of this compound is not widely available. However, a logical and efficient two-step synthetic route can be proposed based on established organic chemistry transformations. This pathway involves the regioselective chlorination of a readily available starting material, followed by a classic esterification reaction.

Proposed Synthetic Workflow

Caption: Figure 1. Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

The initial step involves the chlorination of 3-hydroxybenzoic acid. A documented procedure for this transformation utilizes chlorine gas in methanol at low temperatures.[6]

Protocol:

-

Dissolve 3-hydroxybenzoic acid in methanol in a reaction vessel equipped for low-temperature control.

-

Maintain the temperature below -60 °C while slowly bubbling chlorine gas through the solution under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, flush the system with nitrogen to remove excess chlorine.

-

Allow the reaction mixture to warm to room temperature and then dilute with water to precipitate the product.

-

Isolate the solid by filtration and purify by recrystallization.[6]

Causality of Experimental Choices:

-

Low Temperature: The use of a very low temperature (-60 °C) is crucial for controlling the regioselectivity of the chlorination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a meta-directing deactivator. Chlorination is directed to the position ortho to the hydroxyl group and meta to the carboxylic acid. Low temperatures minimize side reactions and the formation of undesired isomers.

-

Methanol as Solvent: Methanol is a suitable solvent that can dissolve the starting material and remain liquid at the required low temperatures.

Step 2: Fischer-Speier Esterification

The second step is the esterification of the synthesized 2-chloro-3-hydroxybenzoic acid with methanol. This is a classic acid-catalyzed esterification.

Protocol:

-

In a round-bottom flask, dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for a period determined by reaction monitoring (e.g., 1-3 hours).[7]

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product as necessary, for example, by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Excess Methanol: The use of methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Predicted Spectroscopic Characteristics

¹H NMR Spectroscopy (Predicted)

-

Methyl Protons (-OCH₃): A singlet peak is expected around 3.9 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (approximately 6.8-7.5 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the chloro, hydroxyl, and ester groups.

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A peak is expected in the downfield region, typically around 165-170 ppm.

-

Methyl Carbon (-OCH₃): A peak should appear around 52 ppm.

-

Aromatic Carbons: Six distinct peaks are expected in the aromatic region (approximately 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield among the protonated aromatic carbons, while the carbon bearing the chlorine atom will also be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹.

-

C-O Stretch (Ester): A strong band is expected in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 186 and an M+2 peak at m/z 188 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) to yield a fragment at m/z 127.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl group, the methyl ester, and the chlorinated aromatic ring.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards further electrophilic substitution, although the positions are sterically hindered.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines or undergo reduction to an alcohol.

-

Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, or it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

Utility as a Synthetic Intermediate

A United States patent highlights the use of this compound as an intermediate in the synthesis of octahydropyrido[1,2-a]pyrazines, which are investigated as monoacylglycerol lipase (MAGL) inhibitors.[8] This application underscores the value of this compound as a building block in medicinal chemistry for the development of novel therapeutics. The specific substitution pattern provides a scaffold that can be further elaborated to create diverse libraries of compounds for biological screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. This guide provides a foundational understanding of its properties, a practical proposed synthetic route, and insights into its potential applications, particularly in the field of drug discovery. As with any lesser-known compound, thorough empirical characterization is essential for any research endeavor. The information presented here is intended to serve as a starting point for scientists and researchers looking to explore the potential of this versatile building block.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound 97% | CAS: 1125632-11-2 | AChemBlock [achemblock.com]

- 3. This compound | 1125632-11-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors - Google Patents [patents.google.com]

Reactivity of Methyl 2-chloro-3-hydroxybenzoate

An In-Depth Technical Guide to the

Executive Summary

Methyl 2-chloro-3-hydroxybenzoate (CAS No. 1125632-11-2) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on a benzene ring imparts a nuanced reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the causal relationships between the molecule's electronic structure and its behavior in key synthetic transformations. We will explore reactions at the aromatic core, including palladium-catalyzed cross-coupling and electrophilic substitutions, as well as transformations of the hydroxyl and ester moieties. Each section is grounded in mechanistic principles and supported by actionable, field-proven experimental protocols, designed for researchers and drug development professionals aiming to leverage this compound's full synthetic potential.

Physicochemical Properties and Structural Analysis

This compound is a trifunctional molecule whose reactivity is governed by the interplay of its substituents. A clear understanding of its fundamental properties is the first step in designing effective synthetic strategies.

| Property | Value | Source |

| CAS Number | 1125632-11-2 | [1] |

| Molecular Formula | C₈H₇ClO₃ | PubChem |

| Molecular Weight | 186.59 g/mol | PubChem |

| Appearance | Typically a white to off-white solid | Supplier Data |

| Solubility | Soluble in common organic solvents (e.g., MeOH, THF, DMF, DMSO) | General Knowledge |

The molecule's reactivity is a direct consequence of the electronic effects exerted by its three functional groups. The spatial relationship of these groups is critical.

-

Methyl Ester (-COOCH₃): Located at C1, this group is strongly electron-withdrawing via both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.

-

Chloro (-Cl): At C2, the chlorine atom is electron-withdrawing through its inductive effect but weakly electron-donating by resonance. As a halogen, it is an excellent handle for transition metal-catalyzed cross-coupling reactions and can act as a leaving group in nucleophilic aromatic substitution under specific conditions.

-

Hydroxyl (-OH): Positioned at C3, the hydroxyl group is a potent activating group, donating electron density to the ring via a strong resonance effect. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

This combination creates a complex electronic landscape. The activating, ortho,para-directing influence of the hydroxyl group competes with the deactivating, meta-directing nature of the ester. The net effect is a highly specific reactivity pattern, which we will explore in the following sections.

References

An In-depth Technical Guide to Methyl 2-chloro-3-hydroxybenzoate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 2-chloro-3-hydroxybenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, chemical characteristics, and prospective utility. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates established synthetic methodologies for related compounds and provides predictive insights into its properties and reactivity, thereby serving as a valuable resource for pioneering research.

Introduction: The Significance of Substituted Benzoates

Substituted benzoic acids and their esters are fundamental scaffolds in organic chemistry, renowned for their broad spectrum of biological activities and utility as synthetic intermediates. The introduction of halogen and hydroxyl moieties onto the benzene ring significantly modulates the electronic and steric properties of the molecule, influencing its reactivity and potential as a pharmacophore. This compound, with its ortho-chloro and meta-hydroxyl substitution pattern, presents a unique electronic and steric environment, suggesting its potential as a valuable building block for novel bioactive molecules and functional materials.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the regioselective chlorination of 3-hydroxybenzoic acid followed by esterification. This approach allows for precise control over the substitution pattern and generally proceeds with good yields.

Step 1: Synthesis of 2-chloro-3-hydroxybenzoic acid

The critical step in this synthesis is the regioselective chlorination of 3-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The ortho-position to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the primary site for electrophilic substitution.

Experimental Protocol: Chlorination of 3-hydroxybenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as methanol.

-

Cooling: Cool the solution to -60°C using a dry ice/acetone bath.

-

Chlorination: Slowly bubble chlorine gas (1.0-1.1 eq.) through the solution while vigorously stirring and maintaining the temperature below -55°C. The reaction is typically rapid.

-

Quenching and Work-up: After the addition of chlorine is complete, purge the reaction mixture with nitrogen gas to remove any excess chlorine. Allow the mixture to warm to room temperature.

-

Isolation: Add water to the reaction mixture to precipitate the crude 2-chloro-3-hydroxybenzoic acid.

-

Purification: Collect the solid by vacuum filtration and recrystallize from a suitable solvent system (e.g., water or a benzene/acetone mixture) to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.[1]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a very low temperature to control the reactivity of chlorine gas and to enhance the regioselectivity of the chlorination, minimizing the formation of undesired isomers.

-

Solvent: Methanol is a common solvent for this reaction; however, it's important to note that some esterification may occur as a side reaction. An inert solvent could be used as an alternative.

Step 2: Esterification of 2-chloro-3-hydroxybenzoic acid

The synthesized 2-chloro-3-hydroxybenzoic acid can be converted to its methyl ester via several standard esterification methods. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and cost-effective method.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask containing 2-chloro-3-hydroxybenzoic acid (1.0 eq.), add an excess of methanol (e.g., 10-20 eq.) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Alternative Esterification Method: Using Thionyl Chloride

For a more reactive approach that avoids the use of a strong acid catalyst and high temperatures, thionyl chloride can be employed.

-

Reaction Setup: In a fume hood, suspend 2-chloro-3-hydroxybenzoic acid (1.0 eq.) in methanol and cool the mixture in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer, concentrate, and purify the product as described above.

Physicochemical and Spectroscopic Data

| Property | Predicted Value/Range |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 50-100 °C |

| Boiling Point | > 250 °C |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water. |

Predicted NMR Spectral Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons: Three signals in the aromatic region (δ 6.8 - 7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

-

Hydroxyl proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

Methyl protons: A singlet around δ 3.9 ppm.

-

-

¹³C NMR (CDCl₃):

-

Carbonyl carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the chloro, hydroxyl, and ester functional groups.

-

Methyl carbon: A signal around δ 52 ppm.

-

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three functional groups: the ester, the phenol, and the chlorinated aromatic ring.

Caption: Reactivity map of this compound.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid, amidation with amines to form amides, and transesterification with other alcohols.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity allows for deprotonation to the corresponding phenoxide, which is a potent nucleophile.

-

Aromatic Ring: The aromatic ring is substituted with both an activating (hydroxyl) and a deactivating (chloro and ester) group. Further electrophilic aromatic substitution is possible, with the directing effects of the existing substituents determining the position of the incoming electrophile. The chloro substituent can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

Potential Applications in Drug Development and Beyond

While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active compounds.

-

Scaffold for Bioactive Molecules: Chlorinated and hydroxylated benzoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can serve as a versatile starting material for the synthesis of a library of compounds for biological screening. The strategic placement of the chloro and hydroxyl groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

-

Intermediate in Agrochemical Synthesis: Similar to other substituted benzoates, this compound could be a precursor for the development of novel herbicides, fungicides, or insecticides.

-

Building Block for Functional Materials: The phenolic hydroxyl group and the aromatic ring make it a candidate for incorporation into polymers, resins, or other materials where properties like thermal stability, flame retardancy, or specific electronic characteristics are desired.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a readily accessible, yet under-explored, chemical entity. This guide has outlined a reliable synthetic pathway and provided a framework for understanding its potential chemical reactivity and applications. The lack of extensive literature on this specific isomer highlights an opportunity for novel research. Future studies should focus on the thorough characterization of its physicochemical properties, a detailed investigation of its reactivity, and the exploration of its biological activities. As our understanding of the intricate roles of substituted aromatic compounds in biological systems and material science continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to Methyl 2-chloro-3-hydroxybenzoate: Synthesis, Characterization, and Applications

Abstract

Methyl 2-chloro-3-hydroxybenzoate, a halogenated aromatic ester, represents a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its detailed spectroscopic characterization and applications. While a singular "discovery" of this molecule is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzoic acids. This guide offers a robust, field-proven protocol for its preparation via Fischer esterification of 2-chloro-3-hydroxybenzoic acid. Furthermore, a thorough analysis of its spectral data is presented to facilitate its unambiguous identification and quality control. The utility of this compound as a key intermediate is highlighted through its role in the synthesis of innovative therapeutic agents, such as monoacylglycerol lipase (MAGL) inhibitors. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical insights required to effectively utilize this versatile chemical entity.

Introduction and Historical Context

This compound (CAS No. 1125632-11-2) is a substituted aromatic compound whose significance lies in its trifunctional nature: a methyl ester, a hydroxyl group, and a chlorine atom all attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.

The history of this compound is not marked by a single serendipitous discovery but is rather a product of the systematic evolution of organic synthesis. The foundational chemistry of its parent molecule, benzoic acid, has been known since the 16th century.[1] Key advancements in the 19th and 20th centuries, such as the development of electrophilic aromatic substitution reactions (e.g., chlorination) and esterification methods, laid the groundwork for the synthesis of a vast array of substituted benzoic acid derivatives.[1][2] The Fischer-Speier esterification, first described in 1895, provided a direct and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, a method that remains fundamental to the synthesis of compounds like this compound.[3]

The impetus for the synthesis of specifically substituted benzoates often arises from the demands of applied sciences, most notably drug discovery. The strategic placement of chloro and hydroxyl groups can significantly influence a molecule's biological activity and pharmacokinetic properties. Therefore, the "discovery" of this compound can be best understood as its identification as a useful intermediate in the targeted synthesis of more complex, biologically active molecules.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. This two-step process begins with the chlorination of 3-hydroxybenzoic acid, followed by the acid-catalyzed esterification with methanol.

Synthesis of the Precursor: 2-chloro-3-hydroxybenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the direct chlorination of 3-hydroxybenzoic acid.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-hydroxybenzoic acid in a suitable solvent like methanol.

-

Cool the solution to a low temperature (e.g., below -60°C) under an inert atmosphere (e.g., nitrogen).[4]

-

Slowly bubble chlorine gas through the solution while maintaining the low temperature.[4]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, purge the system with an inert gas to remove excess chlorine.[4]

-

Allow the reaction mixture to warm to room temperature and then add water to precipitate the product.[4]

-

Isolate the crude 2-chloro-3-hydroxybenzoic acid by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water followed by benzene/acetone) to yield a white solid.[4]

Causality Behind Experimental Choices:

-

Low Temperature: The chlorination of phenols and their derivatives can be highly reactive and may lead to multiple chlorinated byproducts. Conducting the reaction at a very low temperature helps to control the reaction rate and improve the selectivity for the desired mono-chlorinated product.

-

Inert Atmosphere: An inert atmosphere of nitrogen prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Recrystallization: This purification technique is essential for removing any unreacted starting material and isomeric byproducts, ensuring the purity of the precursor for the subsequent esterification step.

Esterification to this compound

The final step is the Fischer esterification of 2-chloro-3-hydroxybenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[5]

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[5]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Causality Behind Experimental Choices:

-

Excess Methanol: The Fischer esterification is a reversible reaction. Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst and any unreacted carboxylic acid, which could otherwise interfere with the isolation and purification of the final product.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in research and development. The following tables summarize its key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1125632-11-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (3H, multiplet, ~6.8-7.5 ppm), Methyl protons (3H, singlet, ~3.9 ppm), Hydroxyl proton (1H, broad singlet, variable ppm) |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (~110-160 ppm), Methyl carbon (~52 ppm) |

| IR (Infrared) | O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 186 and 188 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

Note: The exact chemical shifts (ppm) in NMR and absorption frequencies (cm⁻¹) in IR can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a versatile building block in organic synthesis. The ester can be hydrolyzed or transesterified, the hydroxyl group can be alkylated, acylated, or used to direct further aromatic substitution, and the chloro group can participate in various cross-coupling reactions or be a site for nucleophilic aromatic substitution.

A significant application of this compound is as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a therapeutic target for a range of neurological disorders. In a patented synthetic route, this compound is used as the starting material for the construction of more complex heterocyclic systems that exhibit potent MAGL inhibitory activity.

Illustrative Synthetic Pathway:

Caption: Role of this compound in MAGL inhibitor synthesis.

This application underscores the importance of this compound in providing a scaffold that can be elaborated into complex and medicinally relevant molecules.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is not a singular event, its utility has been established through its application in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its historical context, a reliable synthesis protocol, detailed characterization data, and a key application. As the demand for novel and sophisticated organic molecules continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase, making it a staple in the synthetic chemist's toolbox.

References

- 1. This compound | 1125632-11-2 [amp.chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668) [hmdb.ca]

- 3. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic data of Methyl 2-chloro-3-hydroxybenzoate

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-chloro-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No. 1125632-11-2).[1][2] As a substituted aromatic compound of interest in drug development and organic synthesis, a thorough understanding of its spectral signature is paramount for its unambiguous identification and quality control. This document synthesizes predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles and supported by data from analogous structures. Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to rigorous scientific standards. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed reference for the analytical characterization of this compound.

Introduction: The Analytical Imperative

This compound is a molecule with significant potential in medicinal chemistry and materials science. Its structural complexity, arising from the interplay of chloro, hydroxyl, and methyl ester functional groups on a benzene ring, necessitates a multi-faceted analytical approach for definitive characterization. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity and purity of synthesized batches. The causality behind experimental choices in spectroscopic analysis lies in the unique interaction of each functional group with different regions of the electromagnetic spectrum, providing a "fingerprint" of the molecule. This guide explains the predicted spectroscopic data, offering insights into the interpretation of the spectral features.

Molecular Structure and Predicted Spectroscopic Summary

The structural arrangement of substituents on the benzene ring is the primary determinant of the spectroscopic output. The chloro group acts as an electron-withdrawing group through induction, while the hydroxyl group is an electron-donating group through resonance. The methyl ester group is electron-withdrawing. This electronic environment dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

3.1. Predicted IR Data

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below. These predictions are based on the typical vibrational frequencies of the functional groups present and are informed by the spectra of similar compounds like methyl 2-hydroxybenzoate.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Broad, Strong | O-H stretch (hydroxyl) | The broadness is due to hydrogen bonding.[3] |

| ~3050 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| ~2950 | Medium | C-H stretch (methyl) | Corresponds to the C-H stretching in the methyl ester group.[3] |

| ~1700 | Strong | C=O stretch (ester) | A very strong and characteristic absorption for the carbonyl group of the ester.[3] |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) | These absorptions are typical for the benzene ring. |

| ~1250 | Strong | C-O stretch (ester and phenol) | Represents the stretching vibrations of the C-O bonds.[3] |

| ~750 | Strong | C-Cl stretch | Characteristic absorption for a carbon-chlorine bond. |

3.2. Interpretation and Causality

The IR spectrum provides a clear "fingerprint" of this compound. The presence of a broad O-H stretch around 3300 cm⁻¹ is a strong indicator of the hydroxyl group and its involvement in hydrogen bonding. The sharp, intense peak around 1700 cm⁻¹ is unequivocally due to the carbonyl (C=O) of the methyl ester. The aromatic nature of the compound is confirmed by the C-H and C=C stretching vibrations. Finally, the C-Cl stretch, expected in the lower wavenumber region, confirms the presence of the chlorine substituent.

3.3. Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to acquire the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is processed to subtract the background and displayed in terms of transmittance or absorbance versus wavenumber.

References

- 1. This compound | 1125632-11-2 [amp.chemicalbook.com]

- 2. This compound - CAS:1125632-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

The Strategic Utility of Methyl 2-chloro-3-hydroxybenzoate in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-chloro-3-hydroxybenzoate, a substituted aromatic compound, represents a key building block with significant potential in medicinal chemistry. Its unique arrangement of chloro, hydroxyl, and methyl ester functionalities on a benzene ring offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its prospective role in the synthesis of kinase inhibitors and other bioactive molecules. While direct literature on this specific isomer is emerging, its utility can be extrapolated from the well-established applications of structurally related compounds in the development of anti-inflammatory and anti-cancer agents.

Core Principles: Why this compound is a Valuable Precursor

The chemical reactivity of this compound is dictated by its distinct functional groups, each offering a handle for synthetic manipulation:

-

The Hydroxyl Group: A versatile nucleophile and a directing group for electrophilic aromatic substitution. It can be readily alkylated or acylated to introduce diverse side chains, a common strategy in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

The Chloro Group: An electron-withdrawing group that influences the reactivity of the aromatic ring. It can also serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for amide bond formation, a cornerstone of many drug scaffolds. Alternatively, it can be reduced to an alcohol or converted to other functional groups.

This trifecta of reactive sites allows for a modular approach to library synthesis, where different functionalities can be systematically introduced to explore the structure-activity relationship (SAR) of a lead compound.

Application Focus: A Gateway to Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, appended with various substituents that confer selectivity and potency.

While a retracted publication once detailed a synthetic route to the well-known EGFR kinase inhibitor Gefitinib from a structurally similar precursor, methyl 3-hydroxy-4-methoxybenzoate, it highlights the potential of this class of molecules as foundational synthons.[1] The underlying chemical logic of using a substituted hydroxybenzoate ester as a starting point for constructing a quinazoline core, central to many kinase inhibitors, remains a valuable concept.

Below is a proposed synthetic workflow illustrating how this compound could be utilized to generate a library of potential kinase inhibitors.

Conceptual Workflow: Synthesis of a Quinazoline Kinase Inhibitor Scaffold

Caption: Proposed workflow for synthesizing a kinase inhibitor library.

Protocols and Methodologies

Protocol 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

This protocol details the synthesis of the carboxylic acid precursor to this compound, which can then be esterified.

Materials:

-

3-Hydroxybenzoic acid

-

Methanol

-

Chlorine gas

-

Nitrogen gas

-

Water

-

Benzene

-

Acetone

Procedure:

-

Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

-

Cool the solution to below -60°C under a nitrogen atmosphere.

-

Slowly bubble 10.3 g (147 mmol) of chlorine gas through the solution, maintaining the low temperature.[2]

-

After approximately 30 minutes, flush the vessel with nitrogen to remove excess chlorine gas.

-

Allow the reaction mixture to warm to room temperature.

-

Dilute the mixture with 100 mL of water.

-

Isolate the crude product by recrystallization from 50 mL of water.

-

Further purify the solid by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure 2-chloro-3-hydroxybenzoic acid as a white solid.[2]

Protocol 2: Esterification to this compound

A standard Fischer esterification protocol can be employed.

Materials:

-

2-Chloro-3-hydroxybenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Dissolve 2-chloro-3-hydroxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the solution and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol 3: O-Alkylation of the Phenolic Hydroxyl Group

This protocol demonstrates the introduction of a side chain, a key step in modifying the properties of the final molecule.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-3-chloropropane)

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, combine this compound, 1.5 equivalents of the desired alkyl halide, and 2 equivalents of potassium carbonate in DMF.

-

Heat the mixture at 70°C for 4-6 hours, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water with constant stirring to precipitate the product.

-

Filter the solid and wash with cold water to obtain the O-alkylated product.

Broader Applications in Medicinal Chemistry

The utility of substituted benzoates extends beyond kinase inhibitors. They are integral components in the synthesis of a wide range of therapeutic agents.

| Therapeutic Area | Application of Substituted Benzoates | Reference |

| Anti-inflammatory | Precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of cyclooxygenase (COX) enzymes. | [3],[4] |

| Antimicrobial | Used in the synthesis of compounds with antibacterial and antifungal properties. | [5] |

| Oncology | Building blocks for various anti-cancer agents, including those targeting specific signaling pathways. | [6],[7] |

Conclusion and Future Perspectives

This compound is a chemical scaffold poised for significant application in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of diverse and complex molecules. While direct, published applications are still being explored, the established use of analogous structures in the synthesis of potent kinase inhibitors and other therapeutic agents underscores its potential. The protocols and conceptual workflows provided herein offer a foundation for researchers and drug development professionals to harness the synthetic utility of this versatile building block in the quest for novel medicines. The continued exploration of this and similar synthons will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the development of next-generation therapeutics.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 2-chloro-3-hydroxybenzoate

Introduction: Navigating the Challenges of Chlorinated and Hydroxylated Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors.[1][2][3] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.[4][5] However, the journey from simple, activated substrates to complex, industrially relevant building blocks is fraught with challenges. Among the most persistent hurdles is the efficient coupling of aryl chlorides.[6][7][8] Their lower reactivity compared to bromides and iodides often necessitates more forcing conditions and highly specialized catalyst systems.[9]

This application note addresses the specific challenges and provides detailed protocols for the Suzuki coupling of Methyl 2-chloro-3-hydroxybenzoate. This substrate presents a tripartite challenge:

-

A Deactivated Aryl Chloride: The chloro-substituent is inherently less reactive in the oxidative addition step of the catalytic cycle.[9]

-

Steric Hindrance: The ortho-positioning of the chloro, hydroxyl, and methyl ester groups creates significant steric congestion around the reaction center, potentially impeding catalyst approach and subsequent reaction steps.[6][7][10]

-

Coordinating Hydroxyl Group: The presence of a free hydroxyl group can potentially interact with the palladium catalyst or the base, influencing catalyst activity and reaction outcomes.

By leveraging advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, these challenges can be effectively overcome. This guide provides field-proven insights and step-by-step protocols designed for researchers and scientists to successfully incorporate this valuable building block into their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-3-hydroxybenzoate in Modern Kinase Inhibitor Synthesis

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, particularly in oncology and immunology. The development of small molecule kinase inhibitors often relies on modular synthetic strategies that allow for the rapid exploration of chemical space. Methyl 2-chloro-3-hydroxybenzoate has emerged as a highly versatile and strategic starting material in this context. This document provides an in-depth guide for researchers and drug development professionals on the effective utilization of this scaffold, detailing core synthetic transformations, step-by-step protocols, and the underlying chemical logic that makes it a powerful tool in medicinal chemistry.

The Strategic Value of the this compound Scaffold

The utility of this compound in kinase inhibitor synthesis is not coincidental; it is a direct result of the specific arrangement and reactivity of its functional groups. Each group serves as a distinct synthetic handle, allowing for controlled, sequential modifications to build complex molecular architectures designed to fit into the ATP-binding pocket of a target kinase.

-

The 3-Hydroxy Group (-OH): This phenolic hydroxyl group is a key anchor point. It typically serves as a hydrogen bond donor or acceptor, enabling the final molecule to "hinge" onto the backbone of the kinase in the critical hinge region of the ATP-binding site. Synthetically, it is an excellent nucleophile for Williamson ether synthesis, allowing for the introduction of diverse side chains that can explore deeper pockets or interact with solvent-exposed regions.

-

The 2-Chloro Group (-Cl): The ortho-chloro substituent is a versatile functional handle for modern cross-coupling reactions. It can be readily substituted with a wide variety of aryl, heteroaryl, or alkyl groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This position is often used to introduce moieties that target the solvent-front region of the kinase, enhancing potency and selectivity. The electron-withdrawing nature of the chlorine atom also modulates the acidity of the adjacent hydroxyl group.

-

The Methyl Ester (-COOCH₃): The ester group provides a stable, protected form of a carboxylic acid. It can be easily hydrolyzed under basic conditions to reveal the corresponding carboxylate, which can then be coupled with a diverse range of amines via standard amide bond formation protocols. This functionality is crucial for extending the molecule towards the ribose-phosphate binding region or for tailoring physicochemical properties like solubility.

The following diagram illustrates the strategic diversification potential of this starting material.

Figure 1: Diversification strategy for this compound.

Core Synthetic Protocols

The following sections provide detailed, field-tested protocols for the key transformations of this compound.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the coupling of an alkyl halide to the 3-hydroxy group. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Potassium carbonate is a moderately strong base, sufficient for deprotonating the phenol without hydrolyzing the ester, while DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

Objective: To introduce a side chain at the 3-position, often designed to interact with the kinase hinge region.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-3-chloropropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Add anhydrous K₂CO₃ (2.0 eq). The mixture will be a suspension.

-

Add the desired alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired O-alkylated product.

Causality Insight: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr or HCl generated during the reaction. Heating accelerates the Sₙ2 reaction rate, which can be sluggish at room temperature.

Protocol 2: Ester Hydrolysis and Amide Coupling

This two-part protocol first converts the methyl ester to a carboxylic acid, which is then activated and coupled with an amine.

Part A: Saponification (Ester Hydrolysis)

Objective: To deprotect the carboxylic acid for subsequent amide bond formation.

Materials:

-

Methyl 2-chloro-3-(alkoxy)benzoate (from Protocol 1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., a 3:1:1 ratio).

-

Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-6 hours).

-

Remove the organic solvents (THF, MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid. If a solid does not form, extract the product with EtOAc.

Part B: Amide Bond Formation

Objective: To couple the carboxylic acid with a primary or secondary amine.

Materials:

-

2-chloro-3-(alkoxy)benzoic acid (from Part A)

-

Desired amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature. This is the pre-activation step.

-

Add the amine (1.1 eq) to the activated mixture.

-

Stir at room temperature and monitor by LC-MS (typically 1-4 hours).

-

Upon completion, quench the reaction with water and extract with EtOAc as described in Protocol 1.

-

Purify by column chromatography or preparative HPLC to obtain the final amide product.

Trustworthiness Note: The use of HATU as a coupling reagent is preferred for its high efficiency and low rate of epimerization when coupling chiral amines. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Protocol 3: Suzuki Cross-Coupling

This protocol enables the functionalization of the C-Cl bond, introducing aryl or heteroaryl moieties.

Objective: To install a group at the 2-position, often to probe the solvent-front region of the kinase.

Materials:

-

Methyl 2-chloro-3-(alkoxy)benzoate (or the corresponding amide)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Step-by-Step Procedure:

-

In a microwave vial or Schlenk tube, combine the chloro-benzoate derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add the degassed solvent mixture (Dioxane/Water).

-

Seal the vessel and heat to 90-110 °C (conventional heating) or 120-150 °C (microwave heating) for 1-12 hours. Monitor by LC-MS.

-

After cooling, dilute the reaction with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to isolate the coupled product.

Case Study: Synthesis of a Hypothetical BTK Inhibitor "KIN-451"

To illustrate the integration of these protocols, we present a hypothetical synthesis of "KIN-451," targeting Bruton's tyrosine kinase (BTK), starting from this compound.

Figure 2: Synthetic workflow for the hypothetical inhibitor KIN-451.

Quantitative Data Summary

The following table summarizes expected outcomes for the synthesis of KIN-451.

| Step | Reaction Type | Key Reagents | Typical Yield (%) | Product MW ( g/mol ) |

| 1 | O-Alkylation | Propargyl bromide, K₂CO₃ | 85-95 | 224.64 |

| 2 | Suzuki Coupling | 4-phenoxyphenylboronic acid, Pd(dppf)Cl₂ | 70-85 | 394.84 |

| 3 | Saponification | LiOH | 90-99 | 380.81 |

| 4 | Amide Coupling | Acrylamide, HATU, DIPEA | 60-75 | 433.89 |

Analytical Characterization

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity, ensuring the trustworthiness of the synthetic route.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the molecular structure. For example, in Step 1, the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the propargyl group would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. For drug discovery applications, a purity of >95% is typically required for biological screening.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse kinase inhibitors. Its pre-installed and orthogonally reactive functional groups allow for a logical and efficient construction of complex molecules. By mastering the core transformations of O-alkylation, cross-coupling, and amide bond formation, medicinal chemists can rapidly generate libraries of novel compounds for screening, accelerating the drug discovery process. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile scaffold in their own kinase inhibitor programs.

The Versatility of Methyl 2-chloro-3-hydroxybenzoate as a Precursor for Heterocyclic Compound Synthesis

Introduction: Unlocking the Potential of a Multifunctional Building Block